molecular formula C9H8BrFO3 B2935562 2-(4-Bromo-2-fluorophenoxy)propanoic acid CAS No. 926206-51-1

2-(4-Bromo-2-fluorophenoxy)propanoic acid

Cat. No.: B2935562
CAS No.: 926206-51-1
M. Wt: 263.062
InChI Key: NMGJVXVNSXGUAR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Bromo-2-fluorophenoxy)propanoic acid typically involves the reaction of 4-bromo-2-fluorophenol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Chemical Reactions Analysis

2-(4-Bromo-2-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.

    Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate.

    Reduction Reactions: Reduction can be achieved using reducing agents like lithium aluminum hydride.

Common reagents and conditions for these reactions include solvents like acetone, DMF, and reaction temperatures ranging from room temperature to elevated temperatures .

Scientific Research Applications

2-(4-Bromo-2-fluorophenoxy)propanoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2-(4-Bromo-2-fluorophenoxy)propanoic acid can be compared with other similar compounds, such as:

These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound in certain research contexts.

Properties

IUPAC Name

2-(4-bromo-2-fluorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGJVXVNSXGUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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